N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide
Description
N-(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide is a synthetic compound characterized by a 4-(2-methoxyphenyl)piperazine moiety linked via a sulfonylethyl chain to a diphenylacetamide group. This structure combines elements critical for interactions with serotonin receptors, particularly 5-HT1A, while the sulfonyl group and diphenylacetamide tail may influence pharmacokinetic properties such as solubility, metabolic stability, and blood-brain barrier penetration.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c1-34-25-15-9-8-14-24(25)29-17-19-30(20-18-29)35(32,33)21-16-28-27(31)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,26H,16-21H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOWGNPXPIIIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the reaction of 2-methoxyphenylpiperazine with an appropriate sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group results in a sulfide derivative.
Scientific Research Applications
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and the methoxyphenyl group play crucial roles in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the specific receptor it interacts with, influencing various biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Radioligands for 5-HT1A Receptor Imaging
18F-FCWAY
- Structure : Features a cyclohexanecarboxamide core with a 4-(2-methoxyphenyl)piperazine group and a fluorine-18 radiolabel.
- Function : Used in positron emission tomography (PET) to quantify 5-HT1A receptor densities. However, it suffers from defluorination, leading to bone uptake and compromised imaging accuracy .
- Its diphenylacetamide group may enhance lipophilicity, possibly improving brain penetration compared to 18F-FCWAY’s carboxamide structure .
18F-Mefway
- Structure : Similar to 18F-FCWAY but includes a fluoromethyl group on the cyclohexane ring.
- Function : Demonstrates higher metabolic stability and reduced defluorination compared to 18F-FCWAY, making it a superior PET ligand .
- Comparison: The target compound’s sulfonylethyl linker and diphenylacetamide tail diverge significantly, suggesting different binding kinetics and applications (e.g., therapeutic vs. diagnostic) .
High-Affinity 5-HT1A Ligands
Compound 9 (2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one)
- Structure: Incorporates a piperazine-isoindolinone scaffold.
- Function : Exhibits very high in vitro binding affinity for 5-HT1A receptors, underscoring the importance of the 4-(2-methoxyphenyl)piperazine group in receptor interaction .
- Comparison: The target compound replaces the isoindolinone with a diphenylacetamide, which may alter selectivity for 5-HT1A versus other receptor subtypes. The sulfonyl group could improve solubility relative to the hydrophobic isoindolinone .
WAY-100635 Analogs
- Structure : N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide derivatives, often iodinated or fluorinated for imaging.
- Function : Prototypical 5-HT1A antagonists with high specificity. Modifications like bridgehead iodination enhance SPECT imaging utility .
- Comparison : The target compound’s diphenylacetamide replaces WAY-100635’s cyclohexanecarboxamide, likely reducing receptor affinity but increasing lipophilicity for enhanced CNS penetration .
Sulfonamide-Containing Analogs
2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
- Structure : Shares the sulfonylethyl-piperazine backbone but includes fluorophenyl substituents.
- Function: Not explicitly stated, but fluorination typically enhances metabolic stability and binding affinity.
- Comparison : The target compound’s diphenylacetamide and 2-methoxyphenyl groups may confer distinct steric and electronic interactions with 5-HT1A receptors compared to fluorophenyl analogs .
N-(6-Methoxybenzothiazole-2-yl)-2,2-diphenylacetamide
- Structure : Diphenylacetamide linked to a benzothiazole ring.
- Function: Likely targets non-serotonergic pathways (e.g., anticancer applications).
Data Table: Key Comparative Metrics
| Compound Name | Molecular Weight | Key Structural Features | 5-HT1A Affinity | Primary Application | Metabolic Challenges |
|---|---|---|---|---|---|
| N-(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide | ~527.6* | Piperazine-sulfonylethyl, diphenylacetamide | Unknown (predicted high) | Therapeutic candidate | Sulfonyl group metabolism |
| 18F-FCWAY | 410.4 | Cyclohexanecarboxamide, fluorine-18 | High | PET imaging | Defluorination |
| Compound 9 | 381.5 | Piperazine-isoindolinone | Very high | In vitro research | Hydrophobicity |
| WAY-100635 | 427.5 | Cyclohexanecarboxamide, pyridinyl | High | SPECT/PET imaging | Radiolabel instability |
| 2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide | 423.5 | Fluorophenyl, sulfonylethyl | Moderate (inferred) | Preclinical research | Fluorine-mediated toxicity |
*Estimated based on structural similarity.
Biological Activity
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2-methoxyphenyl group, along with a sulfonamide moiety. This unique structure enhances its interaction with various biological targets, particularly neurotransmitter receptors.
Molecular Formula: C19H24N4O7S
Molecular Weight: 464.55 g/mol
Purity: Typically ≥95%
The biological activity of this compound primarily involves its interaction with neurotransmitter systems:
- Dopamine D4 Receptors: The compound has been shown to interact with dopamine D4 receptors, which are implicated in several psychiatric disorders. This interaction may modulate dopaminergic signaling pathways, potentially leading to therapeutic effects in conditions like schizophrenia and ADHD .
- Alpha1-Adrenergic Receptors: It acts as an antagonist at alpha1-adrenergic receptors, which can result in vasodilation and reduced smooth muscle contraction .
Neuroprotective Effects
Research indicates that the compound exhibits neuroprotective properties, particularly relevant in neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter levels suggests potential for cognitive enhancement .
Inhibition of Acetylcholinesterase
Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Studies on related compounds have provided insights into the structure-activity relationship of this compound. Variations in the piperazine moiety and the introduction of electron-withdrawing groups have been shown to significantly affect receptor binding affinities and biological activities .
Case Study 1: Dopamine D4 Modulation
In a study assessing the effects of various piperazine derivatives on dopamine D4 receptor activity, this compound was identified as a potent modulator. It exhibited a binding affinity that suggests its potential use in treating dopamine-related disorders .
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
In preclinical models of Alzheimer's disease, the compound demonstrated significant neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. These findings highlight its potential therapeutic role in neurodegenerative conditions .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and subsequent coupling with diphenylacetamide precursors. For example, refluxing intermediates (e.g., arylpiperazines) with acetic anhydride or sulfonyl chlorides under inert atmospheres, followed by purification via column chromatography or recrystallization. Critical parameters include stoichiometric control of sulfonylating agents and temperature modulation (70–100°C) to minimize side reactions . Post-synthesis characterization via NMR and LC-MS is essential to confirm purity (>95%) and structural integrity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D molecular conformation, including piperazine ring chair geometry and dihedral angles between aromatic moieties (e.g., 17.3° between phenyl rings in related analogs) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy protons at δ ~3.8 ppm, sulfonyl groups at δ ~7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 461.52 for a structurally similar compound) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT1A receptor affinity using ³H-8-OH-DPAT) .
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
- Cell viability assays : MTT or resazurin-based protocols to assess cytotoxicity in relevant cell lines (e.g., cancer, neuronal) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in sulfonylation steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while reducing side-product formation .
- Process analytics : In-line FTIR or HPLC monitoring identifies reaction endpoints and guides quenching/purification .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Standardized assay protocols : Use uniform cell lines (e.g., HEK-293 for receptor studies), buffer conditions, and incubation times to minimize variability .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies caused by stereochemical variations .
- Meta-analysis : Cross-reference data with structural analogs (e.g., N-phenylpiperazine derivatives) to contextualize outliers .
Q. How to design in vivo studies to evaluate CNS penetration and pharmacokinetics?
- Methodological Answer :
- Radiolabeling : Synthesize ¹⁸F or ¹¹C analogs (e.g., ¹⁸F-Mefway) for PET imaging to quantify blood-brain barrier permeability and receptor occupancy in animal models .
- Pharmacokinetic profiling : Serial blood/tissue sampling post-IV/oral administration, analyzed via LC-MS/MS, to determine t₁/₂, Cmax, and AUC .
- Metabolite identification : High-resolution mass spectrometry detects phase I/II metabolites in plasma and urine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
